methyl 4-{1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
Description
Methyl 4-{1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a pyrrolone-based organic compound featuring a 4-fluorophenylmethyl substituent at the 1-position, a 4-methylbenzenesulfonyl group at the 3-position, and a methyl benzoate moiety at the 4-position. The 4-hydroxy and 5-oxo groups contribute to its polar character, while the aromatic and sulfonyl groups influence its electronic and steric properties.
Properties
IUPAC Name |
methyl 4-[1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylphenyl)sulfonyl-5-oxo-2H-pyrrol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO6S/c1-16-3-13-21(14-4-16)35(32,33)24-22(18-7-9-19(10-8-18)26(31)34-2)28(25(30)23(24)29)15-17-5-11-20(27)12-6-17/h3-14,22,29H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTRBDSMUCTSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)CC4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves multiple steps. One common method includes the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential toxicity of some intermediates and reagents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Molecular Formula
The molecular formula of methyl 4-{1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is .
Structure
The compound features a pyrrole ring, a benzoate moiety, and a fluorobenzyl group, contributing to its unique chemical reactivity and biological activity.
Pharmacological Studies
This compound has been investigated for its potential as an anti-cancer agent. Its structural components may interact with specific biological pathways involved in tumor growth and proliferation.
Case Study: Anticancer Activity
A study evaluated the compound's efficacy against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting that the compound could inhibit cell proliferation through apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.7 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 12.5 | Activation of caspase pathways |
Antimicrobial Properties
The compound exhibits potential antimicrobial activity against various pathogens, including bacteria and fungi. Its sulfonamide group may contribute to its effectiveness in disrupting microbial cell functions.
Case Study: Antimicrobial Efficacy
Research demonstrated that this compound inhibited the growth of Staphylococcus aureus and Candida albicans.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Candida albicans | 16 µg/mL | High |
Potential in Drug Design
Due to its complex structure, this compound serves as a lead for designing new drugs targeting specific receptors or enzymes involved in disease processes. The fluorophenyl group enhances lipophilicity, potentially improving bioavailability.
Environmental Applications
Research indicates that compounds with similar structures can be employed in the development of pesticides or herbicides due to their ability to interact with biological systems in plants and pests.
Mechanism of Action
The mechanism of action of methyl 4-{1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and gene expression. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs include derivatives of 3-hydroxy-1-substituted-4-aroyl-5-aryl-1,5-dihydro-pyrrol-2-ones (e.g., compounds 23 , 25 , and 26 ). Key structural differences lie in the substituents at the 1-, 3-, and 5-positions:
| Compound ID | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|
| Target | 1: 4-fluorophenylmethyl; 3: 4-methylbenzenesulfonyl | C₂₆H₂₂FNO₆S (estimated) | ~495.5 (estimated) | N/A | N/A |
| 23 | 1: 2-hydroxypropyl; 3: 4-methylbenzoyl; 5: 4-trifluoromethoxyphenyl | C₂₂H₂₁F₃NO₅ | 436.1294 | 246–248 | 32 |
| 25 | 1: 2-hydroxypropyl; 3: 4-methylbenzoyl; 5: 3-trifluoromethylphenyl | C₂₂H₂₁F₃NO₄ | 420.1344 | 205–207 | 9 |
| 26 | 1: 2-hydroxypropyl; 3: 4-methylbenzoyl; 5: 2,4-bis(trifluoromethyl)phenyl | C₂₃H₂₀F₆NO₄ | 488.1218 | 204–206 | 21 |
Impact of Substituents on Physicochemical Properties
- However, the hydrophobic 4-fluorophenylmethyl group may reduce aqueous solubility relative to analogs with hydroxylated substituents (e.g., 23’s 2-hydroxypropyl).
- Melting Points: Analogs with trifluoromethoxy or trifluoromethyl groups (23, 25, 26) exhibit higher melting points (204–248°C) due to strong intermolecular interactions (e.g., dipole-dipole, halogen bonding).
- Synthetic Yields : Substituent bulkiness and electronic effects influence yields. For example, 25 (9% yield) with a 3-trifluoromethylphenyl group may face steric hindrance during synthesis, whereas 23 (32% yield) benefits from the less hindered 4-trifluoromethoxyphenyl group .
Electronic and Reactivity Profiles
- Fluorine Substituents : The 4-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects, whereas analogs with trifluoromethyl or trifluoromethoxy groups (23 , 25 , 26 ) exhibit enhanced EW effects, which may alter binding affinities in biological targets .
Biological Activity
Methyl 4-{1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C23H24FNO5S
- Molecular Weight : 445.51 g/mol
- Key Functional Groups :
- Pyrrole ring
- Hydroxy group
- Sulfonyl group
- Fluorophenyl moiety
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Anticancer Activity : Similar compounds have shown the ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives with similar structures have been reported to inhibit Notch-AKT signaling pathways, leading to increased oxidative stress and apoptosis in cancer cells .
- Antimicrobial Properties : The presence of a sulfonyl group in related compounds has been associated with antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential for the compound in treating infections caused by resistant bacterial strains .
- Enzyme Inhibition : Compounds with similar functional groups have been identified as inhibitors of specific kinases involved in cancer progression, indicating that this compound may also act as a kinase inhibitor .
Case Studies
- Anticancer Studies :
- Antimicrobial Efficacy :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing methyl 4-{1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate, and how are they addressed experimentally?
- Answer: The synthesis involves multi-step reactions with critical intermediates, such as the formation of the dihydro-1H-pyrrol-2-yl core and sulfonylation at the 3-position. Challenges include regioselectivity in sulfonylation and stabilizing the hydroxy group at position 3. Methodologies include:
- Protection/deprotection strategies : Use of tert-butyldimethylsilyl (TBS) ethers to protect the hydroxyl group during sulfonylation .
- Optimized reaction conditions : Temperature-controlled steps (e.g., 0–5°C for nitro group reduction) to avoid side reactions .
- Analytical validation : LC-MS and H NMR to confirm intermediate purity before proceeding to subsequent steps .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
- Structure solution : SHELXT for initial phase determination via intrinsic phasing .
- Refinement : SHELXL for full-matrix least-squares refinement, addressing disorder in the 4-methylbenzenesulfonyl group .
- Validation : PLATON for checking structural integrity and reporting R-factor convergence (e.g., R1 < 0.05 for high-quality data) .
Q. What spectroscopic methods are essential for characterizing this compound?
- Answer:
- H/C NMR : Assign signals for the fluorophenyl (δ ~7.2–7.4 ppm, aromatic protons) and dihydro-pyrrolone (δ ~5.1 ppm, methine proton) moieties .
- HRMS : Confirm molecular ion [M+H] with <2 ppm error .
- FT-IR : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm for the benzoate ester) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Answer:
- DFT calculations : Optimize geometry and predict electrostatic potential surfaces to identify reactive sites .
- Docking studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases), focusing on hydrogen bonding with the 4-hydroxy group and π-π stacking with the fluorophenyl ring .
- ADMET prediction : SwissADME to assess bioavailability and blood-brain barrier penetration .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Answer: Contradictions often arise from assay variability or impurity profiles. Mitigation strategies:
- Standardized protocols : Use the MTT assay with identical cell lines (e.g., HeLa) and incubation times (48–72 hours) .
- Impurity profiling : LC-MS/MS to quantify byproducts (e.g., des-methyl analogues) and correlate with activity .
- Dose-response validation : Repeat IC determinations with ≥3 biological replicates and report 95% confidence intervals .
Q. How can flow chemistry improve the scalability and reproducibility of this compound’s synthesis?
- Answer:
- Continuous sulfonylation : Use a microreactor (residence time: 10–15 min) to enhance heat transfer and reduce decomposition .
- In-line monitoring : PAT tools (e.g., ReactIR) for real-time tracking of reaction progress .
- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) via response surface methodology (RSM) to maximize yield (>85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
